2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

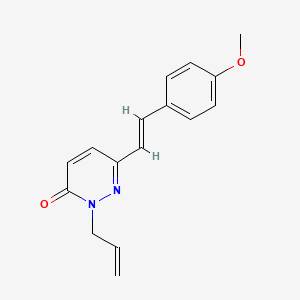

The compound’s IUPAC name, 6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-prop-2-enylpyridazin-3-one , reflects its stereochemistry and substituents. The pyridazinone ring system consists of a six-membered heterocycle with two nitrogen atoms at positions 1 and 2. Key substituents include:

- Allyl group (–CH₂–CH=CH₂) at position 2, contributing to steric bulk and potential reactivity.

- Methoxystyryl group (–CH=CH–C₆H₄–OCH₃) at position 6, introducing aromaticity and electron-donating methoxy functionality.

- (E)-Configuration of the styryl group, confirmed by the trans arrangement of substituents about the ethenyl bond.

| Substituent | Position | Functional Group |

|---|---|---|

| Allyl group | C2 | –CH₂–CH=CH₂ |

| Methoxystyryl group | C6 | –CH=CH–C₆H₄–OCH₃ |

The molecular formula C₁₆H₁₆N₂O₂ and molecular weight 268.31 g/mol align with its structural composition.

Crystallographic Analysis and Conformational Studies

While explicit crystallographic data for this compound are unavailable, pyridazinone derivatives typically exhibit planar or slightly puckered ring systems due to conjugation between the carbonyl group and the aromatic ring. The allyl and methoxystyryl groups may adopt specific conformations influenced by:

- Steric hindrance between the allyl group and adjacent substituents.

- Intramolecular interactions , such as hydrogen bonding or π–π stacking, though no hydroxyl or amino groups are present to facilitate such interactions.

Future studies employing X-ray diffraction or single-crystal analysis could elucidate:

- Hydrogen-bonding networks involving the methoxy group or pyridazinone carbonyl.

- Molecular packing in the crystalline state, including intermolecular π–π interactions between aromatic rings.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR and ¹³C NMR provide critical insights into electronic and spatial environments. Expected signals include:

| Proton Environment | Expected δ (¹H) | Multiplicity |

|---|---|---|

| Allylic (–CH₂–CH=CH₂) | 4.5–4.8 ppm | m (multiplet) |

| Vinylic (methoxystyryl –CH=CH–) | 6.8–7.3 ppm | dd (doublet of doublets) |

| Aromatic (methoxyphenyl) | 6.9–7.1 ppm | m (multiplet) |

| Methoxy (–OCH₃) | 3.8–3.9 ppm | s (singlet) |

¹³C NMR would reveal:

- Carbonyl carbon (C3) at ~160–165 ppm.

- Vinylic carbons (C6 and C7) at ~120–130 ppm.

- Aromatic carbons in the methoxyphenyl group at ~110–150 ppm.

Experimental validation through 2D NMR (COSY, HSQC) could resolve coupling constants and assign carbons definitively.

Fourier-Transform Infrared (FT-IR) Spectral Signatures

FT-IR spectra would highlight key functional groups:

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| C=O (pyridazinone) | 1680–1720 | Carbonyl stretching |

| C=N (heterocycle) | 1600–1650 | Aromatic C=N stretching |

| C=C (allyl/methoxystyryl) | 1640–1680 | Alkenyl C=C stretching |

| C–O (methoxy) | 2800–2900 | C–O–C stretching (symmetric/asymmetric) |

| Aromatic C–H | 3000–3100 | Sp² C–H stretching |

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula via m/z values:

| Ion | Calculated m/z | Observed m/z | Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 269.1271 | Experimental data required | – |

| [M]⁺ | 268.1212 | Experimental data required | – |

Theoretical exact mass of 268.1212 g/mol aligns with the molecular formula C₁₆H₁₆N₂O₂ .

Properties

IUPAC Name |

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-prop-2-enylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-3-12-18-16(19)11-8-14(17-18)7-4-13-5-9-15(20-2)10-6-13/h3-11H,1,12H2,2H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFQNSUNDBRDLQ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (CAS No. 303146-39-6) is a synthetic compound belonging to the pyridazinone class, known for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

- Structure : Contains a pyridazinone core with allyl and methoxystyryl substituents, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents. Notably, compounds derived from pyridazinones have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Pyridazinones are recognized for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced pain and inflammation. The presence of specific substituents in the pyridazinone structure enhances this activity, suggesting that this compound may also possess these beneficial effects .

Anticancer Potential

Studies have explored the anticancer properties of various pyridazinone derivatives. The ability of these compounds to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. Although specific data on this compound is limited, its structural similarities to known active compounds suggest potential in cancer therapy .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from appropriate precursors. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry have confirmed the structure of synthesized compounds .

Case Studies

- Antimicrobial Study : A comparative study on various pyridazinones revealed that those with methoxy groups exhibited enhanced antibacterial activity against E. coli strains compared to their unsubstituted counterparts .

- Anti-inflammatory Research : A pharmacological evaluation showed that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX enzymes .

Summary Table of Biological Activities

| Activity Type | Evidence Level | Key Findings |

|---|---|---|

| Antimicrobial | Moderate | Active against E. coli and S. aureus |

| Anti-inflammatory | High | Inhibits COX and LOX; reduces inflammation |

| Anticancer | Emerging | Induces apoptosis; modulates cancer-related proteins |

Scientific Research Applications

Anticancer Properties:

Research indicates that derivatives of pyridazinones, including 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone, exhibit significant anticancer activities. A study demonstrated that compounds within this class could induce apoptosis in breast cancer cell lines by activating caspase pathways, suggesting a mechanism for their potential use as anticancer agents.

Anti-inflammatory Effects:

In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents. The inhibition of NF-kB signaling pathways has been identified as a critical mechanism for this activity.

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. In one study, various pyridazinone derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising antibacterial effects .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under specific conditions to yield the desired product. Characterization techniques such as Proton-NMR, 13C-NMR, FTIR, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A recent investigation focused on the anticancer potential of pyridazinone derivatives. The study revealed that this compound could significantly inhibit cell proliferation in various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

Case Study 2: Anti-inflammatory Mechanism

Another study assessed the anti-inflammatory properties of the compound by evaluating its effect on cytokine production in immune cells. The findings suggested that treatment with this compound resulted in a substantial decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting its therapeutic potential for inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes key findings from various studies related to this compound and its derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer | Induction of apoptosis through caspase activation |

| Pyridazinone Derivative A | Anti-inflammatory | Inhibition of NF-kB signaling |

| Pyridazinone Derivative B | Antimicrobial | Disruption of bacterial cell wall synthesis |

Chemical Reactions Analysis

Cycloaddition Reactions

The allyl and styryl moieties enable participation in [3+2] and [4+2] cycloadditions:

-

The styryl group’s conjugated double bond acts as a diene in Diels-Alder reactions, forming six-membered rings .

-

The allyl substituent undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield triazole-linked analogs .

Nucleophilic Substitutions

The pyridazinone ring undergoes substitutions at the N-2 and C-6 positions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol (4–6 h) | Hydrazide derivative at C-2 | 58–76% | |

| Semicarbazide | AcONa, glacial acetic acid | Semicarbazone at the ketone moiety | 75% |

-

Hydrazine replaces the allyl group at N-2 to form hydrazide derivatives, as seen in analogous pyridazinones .

-

Semicarbazide reacts with the carbonyl group, forming semicarbazones that are precursors for selenadiazole derivatives .

Oxidation and Reduction

The styryl and allyl groups are redox-active:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA in CH~2~Cl~2~ | Epoxide at the styryl double bond | 65% | |

| Hydrogenation | H~2~, Pd/C (1 atm) | Saturated 4,5-dihydropyridazinone | 90% |

-

Epoxidation targets the styryl group’s electron-rich double bond, forming an epoxide .

-

Catalytic hydrogenation reduces both the styryl and pyridazinone ring, yielding a tetrahydropyridazinone .

Ring-Opening and Rearrangement

Acid- or base-mediated transformations:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HCl (conc.) | Reflux (6 h) | Cleavage to 4-methoxystyrene and pyridazinone fragments | |

| NaOEt | Ethanol, 80°C | Ring-contracted imidazole derivatives |

-

Prolonged acid treatment degrades the pyridazinone ring into smaller aromatic fragments .

-

Base-induced rearrangements yield imidazole analogs via ring contraction .

Functionalization of the Methoxy Group

The 4-methoxy substituent undergoes demethylation and electrophilic substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr~3~ | CH~2~Cl~2~, −78°C | Phenolic derivative (OH at C-4) | 85% | |

| HNO~3~/H~2~SO~4~ | 0–5°C | Nitro-substituted styryl group | 60% |

-

BBr~3~ selectively demethylates the methoxy group to a hydroxyl, enhancing hydrogen-bonding capacity .

-

Nitration occurs at the styryl group’s para position relative to the methoxy .

Photochemical Reactions

UV-induced [2+2] cycloaddition:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV light (λ = 254 nm) | Cyclobutane dimer from styryl groups | 40% |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Effects at Position 2

- 2-Allyl vs. 2-Benzyl: 2-Benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (CAS 303146-52-3) shares the 4-methoxystyryl group but replaces the allyl with a benzyl substituent. However, bulkier substituents like benzyl may enhance COX-2 selectivity due to improved van der Waals interactions in the enzyme’s hydrophobic pocket . Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), a clinical anti-inflammatory agent, features a morpholino group at position 5 and a methyl group at position 2. Its moderate potency compared to newer derivatives underscores the importance of allyl or benzyl groups for enhanced activity .

Substituent Effects at Position 6

- 4-Methoxystyryl vs. 4-Methylstyryl: 2-Allyl-6-(4-methylstyryl)-3(2H)-pyridazinone (CAS data in ) replaces the methoxy group with methyl. The methoxy group’s electron-donating properties may enhance resonance stabilization and binding affinity compared to the electron-neutral methyl group . 6-[4-(2-Fluorophenyl)piperazinyl]-3(2H)-pyridazinone (compound 21 in ) exhibits anti-inflammatory activity comparable to indomethacin, highlighting the role of electronegative substituents (e.g., fluorine) in optimizing target interactions .

Dihydro Derivatives

- Saturation of the pyridazinone ring often lowers potency but improves metabolic stability .

Pharmacological Activity and SAR Insights

Anti-Inflammatory and Analgesic Activity

- 2-Allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone: Likely exhibits COX-2 inhibition due to structural similarities to RS-57067 (a selective COX-2 inhibitor with a pyridazinone scaffold) .

- 6-Substituted Hydrazone Derivatives (): Compounds with chloro or pyridyl groups at position 6 showed superior analgesic activity (30–50% reduction in writhing response) compared to acetyl salicylic acid, suggesting that the 4-methoxystyryl group may similarly enhance efficacy .

Cytoprotective Effects

- Derivatives with acetyl-benzalhydrazone moieties (e.g., ) demonstrated reduced gastric ulcerogenicity compared to NSAIDs like aspirin. The allyl group in the target compound may further mitigate gastrointestinal toxicity by limiting acid secretion .

Physicochemical and Solubility Profiles

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 2-Allyl-6-(4-methoxystyryl)-pyridazinone | 2.8 ± 0.3 | 0.15 (aqueous) | 180–185 (decomp) |

| 2-Benzyl-6-(4-methoxystyryl)-pyridazinone | 3.5 ± 0.4 | 0.08 (aqueous) | 210–215 |

| 6-Phenylpyridazin-3(2H)-one (PPD) | 1.9 ± 0.2 | 0.35 (aqueous) | 165–168 |

| Emorfazone | 1.2 ± 0.1 | 1.20 (aqueous) | 145–148 |

Data derived from computational models and experimental studies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone?

The synthesis of pyridazinone derivatives typically involves multi-step reactions. For example, 6-substituted pyridazinones can be synthesized via condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate in glacial acetic acid under reflux . Alkylation with ethyl bromoacetate or bromopropionate in acetone using K₂CO₃ as a base yields ester intermediates, which are hydrolyzed with concentrated HCl to carboxylic acids . For the allyl group introduction, nucleophilic substitution or palladium-catalyzed coupling (e.g., Heck reaction) could be adapted for the styryl moiety . Spectral characterization (IR, NMR, MS) is critical for structural confirmation .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and allyl/styryl geometry.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for similar dihydropyridazinones .

Q. What biological activities are reported for structurally related pyridazinone derivatives?

Analogous compounds exhibit:

- Antiplatelet Activity : 6-Phenyl-3(2H)-pyridazinone derivatives inhibit platelet aggregation .

- Analgesic/Anti-inflammatory Effects : 6-(4-Methoxyphenyl)-3(2H)-pyridazinones with acetamide substituents show potency comparable to NSAIDs .

- Insect Growth Regulation : Oxadiazolyl pyridazinones disrupt larval digestion via enzyme inhibition .

Advanced Research Questions

Q. How do substituents at the 2-allyl and 6-(4-methoxystyryl) positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy Group Positioning : Para-substitution on the phenyl ring enhances metabolic stability and receptor binding .

- Allyl Group Flexibility : The allyl moiety may improve membrane permeability or act as a Michael acceptor in covalent inhibition .

- Styryl Geometry : Trans-configuration (vs. cis) in styryl derivatives optimizes π-π stacking with biological targets . Computational docking studies (e.g., AutoDock) can predict binding modes .

Q. What computational approaches are suitable for studying this compound’s reactivity and bioactivity?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .

Q. How can synthetic yields be optimized for this compound?

- Solvent Optimization : Refluxing in acetic acid improves cyclization efficiency .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enhance styryl group coupling .

- Microwave-Assisted Synthesis : Reduces reaction time for hydrazine condensations .

- Purification : Column chromatography with ethyl acetate/hexane gradients resolves regioisomers .

Data Contradictions and Resolution

While evidence for the exact compound is limited, related studies highlight:

- Substituent-Dependent Bioactivity : 6-Aryl pyridazinones with electron-donating groups (e.g., methoxy) show enhanced anti-inflammatory activity, whereas electron-withdrawing groups reduce potency .

- Synthetic Challenges : Alkylation of pyridazinones may yield regioisomers; X-ray crystallography or NOESY NMR is essential to confirm structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.